1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
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Overview
Description
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a chemical compound with the molecular formula C15H22N4O2 and a molecular weight of 290.36 g/mol . This compound is characterized by the presence of a piperazine ring and a nitro group attached to a phenyl ring, which is further substituted with a piperidine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)piperazine: Lacks the piperidine moiety, which may result in different biological activities and chemical properties.
1-(4-Aminophenyl)piperazine:
Piperidine derivatives: Various piperidine derivatives may have similar structural features but differ in their specific substituents and resulting properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitro-3-piperidin-1-ylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDTNCUMWPRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386616 |
Source
|
Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787317 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346704-04-9 |
Source
|
Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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